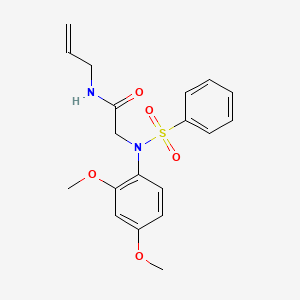![molecular formula C22H28N2O2 B5208911 4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5208911.png)
4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as BPN14770 and is known to exhibit therapeutic effects on various neurological disorders, including Alzheimer's disease and Fragile X syndrome. In
Wirkmechanismus
BPN14770 works by inhibiting the activity of a specific enzyme called phosphodiesterase-4D (PDE4D). This enzyme is known to play a role in the regulation of cyclic adenosine monophosphate (cAMP) signaling, which is important for the proper functioning of the brain. By inhibiting PDE4D, BPN14770 increases cAMP signaling, which in turn leads to improved cognitive function and memory.
Biochemical and Physiological Effects
BPN14770 has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to improve cognitive function and memory, reduce inflammation, and promote neurogenesis. BPN14770 has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BPN14770 is its relatively simple synthesis method, which makes it readily available for laboratory studies. Additionally, BPN14770 has been shown to have a favorable safety profile, which makes it a promising candidate for further clinical development. However, one limitation of BPN14770 is that it has only been tested in animal models, and its efficacy in humans remains to be determined.
Zukünftige Richtungen
There are several future directions for the study of BPN14770. One area of focus could be to investigate its potential therapeutic effects on other neurological disorders such as Parkinson's disease and schizophrenia. Another area of focus could be to explore the optimal dosing and administration of BPN14770 for maximum efficacy. Finally, further studies could be conducted to determine the safety and efficacy of BPN14770 in human clinical trials.
Synthesemethoden
The synthesis of BPN14770 involves the reaction of 4-aminobenzamide with 1-piperidinyl-4-bromobenzene in the presence of a base such as potassium carbonate. The resulting product is then subjected to a coupling reaction with butyl 4-bromobenzoate to form BPN14770. The synthesis of this compound is relatively straightforward and can be accomplished using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
BPN14770 has been extensively studied for its potential therapeutic effects on various neurological disorders. In particular, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. BPN14770 has also been shown to have potential therapeutic effects on other neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
4-butoxy-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-3-17-26-21-13-7-18(8-14-21)22(25)23-19-9-11-20(12-10-19)24-15-5-4-6-16-24/h7-14H,2-6,15-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOJUYHCBSEZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(4-piperidin-1-ylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5208832.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208849.png)

![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(5-methyl-2-furyl)nicotinonitrile](/img/structure/B5208862.png)
![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5208872.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5208875.png)
![ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5208883.png)

![6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5208895.png)
![4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5208899.png)
![ethyl 4-[4-(aminocarbonyl)-1-piperidinyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5208900.png)
![4-(2-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5208902.png)

